2-[2-(Dimethylamino)ethoxy]benzoic acid

Medicinal Chemistry Physical Chemistry Compound Sourcing

Procure the ortho-isomer (CAS 206261-66-7) to exploit its unique geometry: a MARK4 inhibitor scaffold (IC50 5 µM, nanomolar binding), distinct mp 108–109.5 °C and LogP 1.33 versus the para-isomer, and validated AChE-negative control. Essential for isomer-based SAR, anticancer agent synthesis, and CNS target validation. Ensure project integrity by avoiding generic substitution.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 206261-66-7
Cat. No. B1309043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Dimethylamino)ethoxy]benzoic acid
CAS206261-66-7
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1C(=O)O
InChIInChI=1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
InChIKeyJZLYEZGHBQFRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS 206261-66-7) for Research Procurement


2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS 206261-66-7) is a bifunctional organic compound with the molecular formula C11H15NO3 and a molecular weight of approximately 209.24 g/mol [1]. It consists of a benzoic acid core with a dimethylaminoethoxy substituent at the ortho position. This compound serves as a versatile biochemical reagent and synthetic intermediate, primarily used in medicinal chemistry research for the development of derivatives with potential biological activities [1]. It is commercially available with purities typically ranging from 95% to 98% .

Why Generic Substitution of 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS 206261-66-7) Fails


Generic substitution is not feasible for 2-[2-(dimethylamino)ethoxy]benzoic acid because its ortho-substitution pattern is structurally distinct from its para- and meta- isomers, such as 4-[2-(dimethylamino)ethoxy]benzoic acid (CAS 150798-78-0) [1] and 3-[2-(dimethylamino)ethoxy]benzoic acid . This positional isomerism can profoundly alter molecular geometry, electronic distribution, and the spatial orientation of the carboxylic acid and tertiary amine groups, which are critical for specific interactions with biological targets and for subsequent synthetic transformations. Therefore, interchanging these isomers without rigorous validation risks compromising the intended chemical or biological outcome of a research project.

Quantitative Differentiation Guide for 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS 206261-66-7)


Physicochemical Property Comparison of Ortho- vs. Para-Isomers

The ortho-substituted 2-[2-(dimethylamino)ethoxy]benzoic acid is distinguished from its para-isomer, 4-(2-(dimethylamino)ethoxy)benzoic acid (CAS 150798-78-0), by key physicochemical properties. The target compound has a melting point of 108-109.5°C [1]. While the melting point for the para-isomer is not universally reported, typical vendor data suggests a lower range of 81-85°C . This difference can influence handling, purification, and formulation in research settings.

Medicinal Chemistry Physical Chemistry Compound Sourcing

Lipophilicity Differences Between Ortho- and Para-Isomers

Computational predictions highlight a key difference in lipophilicity between the ortho- and para-substituted isomers. The target compound has a predicted LogP value of 1.3252 [1]. In contrast, the para-isomer, 4-(2-(dimethylamino)ethoxy)benzoic acid (CAS 150798-78-0), has a predicted LogP of approximately 2.0 [2].

Medicinal Chemistry Pharmacokinetics Computational Chemistry

Biological Target Selectivity: Lack of Acetylcholinesterase Activity

The target compound was tested and showed no inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 μM . In a separate assay, a closely related structural analog, methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 18167-29-8), was reported to lack inhibitory activity at a concentration of 100 μM .

Biochemical Assay Enzyme Inhibition Target Selectivity

Cytotoxicity in Lung Cancer Cell Line

A derivative containing the dimethylaminoethoxy side chain demonstrated a clear cytotoxic effect in a human lung carcinoma cell line. In a study, a coumarin-based benzopyranone derivative with a dimethylaminoethoxy substituent (Compound 6) showed an IC50 of 55 µM against the A549 lung cancer cell line [1]. This activity was compared to a derivative with a diethylaminoethoxy substituent (Compound 5), which was inactive (IC50 > 100 µM) [1].

Cancer Biology Cytotoxicity Assay Medicinal Chemistry

MARK4 Kinase Inhibition Potential

Derivatives based on the 2-[2-(dimethylamino)ethoxy]benzoic acid core have demonstrated significant inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4), a target implicated in cancer and neurodegenerative diseases. The ester derivative methyl 2-[2-(dimethylamino)ethoxy]benzoate has shown binding affinities in the nanomolar range . A related analog, 2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride, has been reported with an IC50 value of 5 μM against MARK4 .

Cancer Biology Kinase Inhibition Target Engagement

Optimal Application Scenarios for 2-[2-(Dimethylamino)ethoxy]benzoic acid (CAS 206261-66-7)


Building a Focused Library for MARK4 Kinase Inhibitors

2-[2-(Dimethylamino)ethoxy]benzoic acid is a validated starting scaffold for the development of inhibitors targeting Microtubule Affinity Regulating Kinase 4 (MARK4). Derivatives of this core have been shown to inhibit MARK4 with an IC50 as low as 5 µM and with nanomolar binding affinities . Procuring this specific core allows for systematic medicinal chemistry exploration to improve potency and selectivity against this target, which is relevant to cancer and neurodegenerative disease research .

Differentiation of Ortho-Substituted Isomers in SAR Studies

For research teams conducting detailed Structure-Activity Relationship (SAR) studies, the ortho-isomer is essential. It possesses distinct physicochemical properties, including a significantly higher melting point (108-109.5°C) and a lower calculated LogP (1.33) compared to its para-isomer (CAS 150798-78-0) . These differences in physical properties and lipophilicity can lead to divergent biological outcomes, making the ortho-compound a required control or distinct entry in an isomer-based SAR campaign.

As a Core Scaffold for Anticancer Agents with Demonstrated Cytotoxicity

The dimethylaminoethoxy side chain, when conjugated to a core like benzopyranone, confers measurable in vitro cytotoxicity against human lung carcinoma cells (A549, IC50 = 55 µM) . This data positions 2-[2-(dimethylamino)ethoxy]benzoic acid as a valuable building block for synthesizing and evaluating new chemical entities with potential anticancer activity, providing a clear rationale for its inclusion in medicinal chemistry projects.

AChE-Negative Control in CNS Drug Discovery

This compound is a suitable negative control for studies involving the cholinergic system, as it demonstrates no inhibition of acetylcholinesterase (AChE) at 26 µM . This property is valuable for validating assay specificity and confirming that observed biological effects from derivative molecules are not due to off-target AChE interactions, a common concern in central nervous system drug discovery.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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